molecular formula C28H28N2O6S B11627012 methyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11627012
M. Wt: 520.6 g/mol
InChI Key: VUHNNSVWHXAYES-XTQSDGFTSA-N
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Description

METHYL 2-[3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups, including hydroxyl, benzoate, pyrrole, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Pyrrole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrole ring.

    Introduction of the Benzoate Group: The benzoate group is introduced through esterification reactions using benzoic acid derivatives and alcohols.

    Formation of the Thiazole Ring: The thiazole ring is synthesized through cyclization reactions involving thioamides and α-haloketones.

    Final Coupling Reactions: The intermediate compounds are coupled under specific conditions, such as using coupling agents like EDCI or DCC, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃, PCC

    Reducing Agents: NaBH₄, LiAlH₄

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield benzoic acid derivatives, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

METHYL 2-[3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity against various diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of METHYL 2-[3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-[3-HYDROXY-4-(2-METHYL-4-ETHOXYBENZOYL)-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • METHYL 2-[3-HYDROXY-4-(2-METHYL-4-METHOXYBENZOYL)-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 2-[3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and its potential applications across various fields. Its structural complexity and the presence of multiple reactive sites make it a versatile compound for scientific research and industrial applications.

Properties

Molecular Formula

C28H28N2O6S

Molecular Weight

520.6 g/mol

IUPAC Name

methyl 2-[(3E)-3-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C28H28N2O6S/c1-6-13-36-19-11-12-20(16(3)14-19)23(31)21-22(18-9-7-15(2)8-10-18)30(26(33)24(21)32)28-29-17(4)25(37-28)27(34)35-5/h7-12,14,22,31H,6,13H2,1-5H3/b23-21+

InChI Key

VUHNNSVWHXAYES-XTQSDGFTSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)C)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)C)O)C

Origin of Product

United States

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